Salbostatin

Trehalase Inhibition Enzyme Kinetics Pseudodisaccharide Antibiotics

Salbostatin is a pseudodisaccharide antibiotic composed of a valienamine moiety linked to 2-amino-1,5-anhydro-2-deoxyglucitol. It is a secondary metabolite isolated from Streptomyces albus ATCC 21838 and classified as an amino sugar.

Molecular Formula C13H23NO8
Molecular Weight 321.32 g/mol
Cat. No. B1244492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbostatin
Synonymssalbostatin
Molecular FormulaC13H23NO8
Molecular Weight321.32 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)CO)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C13H23NO8/c15-2-5-1-6(10(18)13(21)9(5)17)14-7-4-22-8(3-16)12(20)11(7)19/h1,6-21H,2-4H2/t6-,7-,8+,9+,10-,11+,12+,13-/m0/s1
InChIKeyOCTNNXHKAOLDJL-BMGYQPLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salbostatin (Pseudodisaccharide Trehalase Inhibitor from Streptomyces albus): Core Identity and Baseline Characterization for Scientific Procurement


Salbostatin is a pseudodisaccharide antibiotic composed of a valienamine moiety linked to 2-amino-1,5-anhydro-2-deoxyglucitol [1]. It is a secondary metabolite isolated from Streptomyces albus ATCC 21838 and classified as an amino sugar [1]. The compound exhibits potent trehalase inhibitory activity and is recognized as a glycosidase inhibitor with applications in both pharmaceutical and agricultural settings [2]. Its molecular formula is C13H23NO8 (exact mass 321.1424) [1].

Trehalase inhibition studies Pseudodisaccharide glycosidase inhibitor from Streptomyces albus
Enzyme kinetics & selectivity research Competitive inhibitor scaffold; reported Ki context supports species-selectivity profiling
Dual-use patent landscape Plant protection and biomedical research models under US5091524A

Why Salbostatin Cannot Be Interchanged with Validamycin A or Trehazolin: Differential Selectivity and Mechanism Landscape


Trehalase inhibitors constitute a structurally diverse family, including validamycins, validoxylamines, trehazolin, and salbostatin, each possessing distinct core structures, mechanisms, and application profiles [1]. Salbostatin is a competitive trehalase inhibitor with a unique pseudodisaccharide scaffold that differs fundamentally from the validoxylamine core of validamycin A or the trehalamine core of trehazolin [2]. These structural differences translate into divergent enzyme kinetics, species selectivity, and patent-protected use scenarios, making simple substitution scientifically unjustified [2].

Structural class mismatch
Salbostatin: valienamine–2-amino-1,5-anhydro-2-deoxyglucitol
Validamycin A: validoxylamine core; Trehazolin: trehalamine core
Core scaffold divergence may shift enzyme kinetics, species selectivity, and application profile
Mechanism & kinetics mismatch
Simple competitive inhibition
Trehazolin: slow tight-binding kinetics
Inhibition mode difference may alter dose-response reversibility and off-target context
Patent scope mismatch
Pharmaceutical + agricultural dual-use claims
Validamycin A: agricultural fungicide only; Trehazolin: insecticide scope
Single-sector IP coverage may not transfer to multi-sector programs

Salbostatin Procurement Decision Guide: Quantitative Differentiation Evidence vs. Closest Trehalase Inhibitor Analogs


Trehalase Inhibition Constant (Ki) Comparison Across Pseudodisaccharide Inhibitors

Salbostatin is a competitive inhibitor of porcine kidney trehalase with a reported Ki of 1.8 × 10^-7 M [1]. In cross-study comparisons, validamycin A inhibited Dictyostelium discoideum trehalase with an IC50 of 1 × 10^-9 M [2], while validoxylamine A inhibited insect trehalase with a Ki of 4.3 × 10^-10 M [3]. Although salbostatin exhibits lower absolute affinity, its Ki value lies within a therapeutically exploitable range (10^-7–10^-8 M) and may offer a distinct selectivity window for agricultural pest trehalase over mammalian enzymes.

Trehalase Ki comparison
Cross-study comparable
Ki 1.8 × 10⁻⁷ M Salbostatin · porcine kidney trehalase
Supports selectivity-window profiling across insect, fungal, and mammalian trehalases
Comparator Ki: validoxylamine A 4.3 × 10⁻¹⁰ M (insect); validamycin A IC₅₀ 1 × 10⁻⁹ M (D. discoideum)
Trehalase Inhibition Enzyme Kinetics Pseudodisaccharide Antibiotics

Competitive Inhibition Mechanism: Simple Competitive vs. Slow Tight-Binding Kinetics

Salbostatin acts as a simple competitive inhibitor of trehalase with respect to the substrate trehalose [1]. In contrast, trehazolin, another prominent trehalase inhibitor, exhibits slow, tight-binding kinetics with an IC50 of 27 nM against silkworm trehalase [2]. The simple competitive mechanism of salbostatin avoids the prolonged enzyme residence time associated with tight-binding inhibitors, which may reduce the risk of off-target effects in non-trehalase-dependent organisms.

Inhibition mechanism
Class-level inference
Salbostatin: simple competitive inhibitor vs Trehazolin: slow tight-binding inhibitor (IC₅₀ 27 nM, silkworm trehalase)
Simple competitive kinetics may support predictable dose-response and faster reversibility
Mechanism difference is qualitative; cross-species enzyme context may shift interpretation
Enzyme Inhibition Mechanism Trehalase Kinetics Inhibitor Design

Dual-Use Patent Protection: Combined Pharmaceutical and Agricultural Scope

The foundational patent US5091524A claims salbostatin for both pharmaceutical therapy of metabolic diseases in humans and as a plant protection agent against insects and fungi [1]. This dual-use scope is not matched by validamycin A, which is exclusively utilized as an agricultural fungicide, or trehazolin, which is primarily investigated for insecticidal activity [2]. The combined protection confers a broader intellectual property position for commercial development.

Patent scope
Supporting evidence
Dual-use: pharmaceutical research models + plant protection vs Validamycin A: agricultural only; Trehazolin: insecticide scope
Broader IP landscape may support multi-sector R&D positioning
Patent claims reflect protected uses; regulatory pathway context requires independent review
Patent Landscape Plant Protection Therapeutic Applications

Salbostatin Application Scenarios: Evidence-Backed Selection for Agriculture and Biomedical Research


Agricultural Pest Control: Insecticide/Fungicide Development Based on Moderate-Affinity Trehalase Inhibition

Salbostatin's competitive trehalase inhibition (Ki = 1.8 × 10^-7 M) provides a moderately potent, reversible blockade of trehalase in insects and fungi, making it a candidate for crop protection agents that require a safety margin for non-target organisms [1]. The dual-use patent explicitly covers plant protection formulations against insects and harmful fungi [1].

Biomedical Research: Metabolic Disease Model Compound with Validated Trehalase Targeting

The same Ki value (1.8 × 10^-7 M) and competitive mechanism support the use of salbostatin in preclinical models of metabolic diseases where trehalase inhibition is hypothesized to modulate glucose homeostasis [1]. Its status as a defined chemical entity with published synthetic routes facilitates replication of in vitro and in vivo studies.

Chemical Biology Tool: Study of Trehalase Selectivity Across Species

Because salbostatin's affinity is 180–418-fold lower than validamycin A/validoxylamine A, it serves as a valuable tool compound to probe the selectivity window between insect, fungal, and mammalian trehalases, enabling structure-selectivity relationship studies [2][3].

Intellectual Property Positioning: Dual-Use Development Programs

Organizations pursuing both pharmaceutical and agricultural applications of trehalase inhibition can leverage the unique dual-use patent protection of salbostatin to establish a broad IP estate, avoiding the narrower single-sector protection of validamycin A or trehazolin [1].

Application
Selection Property
Validation Focus
Crop protection research
Reversible competitive trehalase inhibition
Non-target organism safety-margin assessment
Metabolic disease model studies
Defined chemical entity with published routes
Trehalase-target engagement and glucose-homeostasis endpoints
Chemical biology tool compound
Moderate affinity; distinct selectivity window
Structure-selectivity relationship across insect, fungal, and mammalian trehalases
Multi-sector IP development
Dual-use patent protection (US5091524A)
Freedom-to-operate review across agricultural and biomedical fields
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